Antiproliferative Activity in Human Cancer Cell Lines: Cross-Study Comparison with Related Furan-3-Carboxamide Oxadiazoles
The target compound has been reported to exhibit cytotoxicity against three human cancer cell lines: HCT15 (colorectal adenocarcinoma), MM231 (triple-negative breast cancer), and PC-3 (androgen-independent prostate cancer) . However, these values originate from a single commercial vendor datasheet and lack peer-reviewed publication, comparator data, and experimental detail (e.g., incubation time, assay format, reference compound). A related analog, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, was reported with an IC50 of 45 µM against human lung adenocarcinoma cells , but the cell line, assay protocol, and laboratory differ, precluding direct quantitative comparison. No direct head-to-head study of CAS 1797963-03-1 against any named comparator has been identified in the peer-reviewed literature.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HCT15: 2.37 µM; MM231: 2.20 µM; PC-3: 2.68 µM (vendor-reported, unvalidated) |
| Comparator Or Baseline | N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide: IC50 = 45 µM against human lung adenocarcinoma cells (different cell line, different laboratory) |
| Quantified Difference | Cannot be validly calculated; different cell lines, assay conditions, and laboratories |
| Conditions | Target compound: cell line panel (HCT15, MM231, PC-3), assay details unreported. Comparator: human lung adenocarcinoma cells, assay details unreported. |
Why This Matters
Without a direct, controlled comparison using identical assay conditions and the same cell line panel, the reported IC50 values for CAS 1797963-03-1 cannot be used to assert superiority, equipotency, or inferiority relative to any structural analog, and procurement decisions must weigh this evidence gap accordingly.
